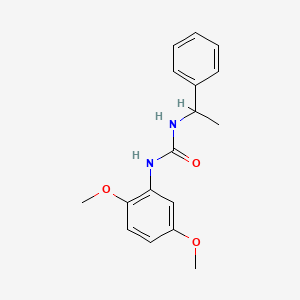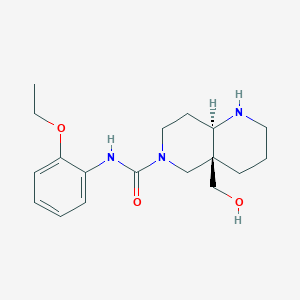![molecular formula C13H14N2OS B5419332 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5419332.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized using various methods. It has been found to exhibit potent biological activities and has been extensively studied for its potential use in various applications.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by interfering with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways. It has also been suggested that the compound may interact with specific cellular targets, such as enzymes and receptors, leading to the inhibition or activation of their functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells, leading to their death. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of various inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
The use of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide in lab experiments has several advantages and limitations. One of the advantages is its potent biological activities, which make it a potential candidate for the development of new drugs and therapies. Moreover, its relatively simple synthesis method and low cost make it an attractive compound for scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and testing. Moreover, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Future Directions
There are several future directions for the scientific research of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide. One of the directions is the further investigation of its mechanism of action, which may lead to the discovery of new cellular targets and pathways. Moreover, the compound's potential use in cancer therapy and the treatment of inflammatory and oxidative stress-related disorders requires further study. Additionally, the development of new synthesis methods and the optimization of existing ones may lead to the production of higher yields and purity of the compound.
Synthesis Methods
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-mercapto-4-methylthiazole with 4-methylbenzylchloride, followed by the reaction of the resulting intermediate with acetamide. Other methods involve the use of different starting materials and reagents, resulting in different yields and purity of the final product.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
properties
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)13-15-12(8-17-13)7-14-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOITBMQHZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5419253.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5419255.png)

![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)

![N-cyclohexyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5419278.png)
![1'-[(3-hydroxypyridin-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5419282.png)
![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)

![2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5419299.png)
![5-nitro-6-[2-(2-oxo-2H-chromen-3-yl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5419312.png)
![2-ethyl-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5419320.png)
![6-(3,5-dimethoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5419322.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419340.png)